molecular formula C9H8O3S B13598635 methyl4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate

methyl4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate

Cat. No.: B13598635
M. Wt: 196.22 g/mol
InChI Key: JYTUGUHSCSIZLP-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a thiophene moiety, with a ketone group at the 4-position and a methyl ester at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for agrochemical and pharmaceutical applications . Its reactivity is influenced by the electron-withdrawing ester and ketone groups, which activate the thiophene ring for electrophilic substitution or nucleophilic additions.

Properties

Molecular Formula

C9H8O3S

Molecular Weight

196.22 g/mol

IUPAC Name

methyl 4-oxo-5,6-dihydrocyclopenta[b]thiophene-2-carboxylate

InChI

InChI=1S/C9H8O3S/c1-12-9(11)8-4-5-6(10)2-3-7(5)13-8/h4H,2-3H2,1H3

InChI Key

JYTUGUHSCSIZLP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)CCC2=O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate typically involves:

  • Formation of a cyclopentanone-derived intermediate
  • Condensation with a suitable nitrile or related precursor
  • Incorporation of sulfur to form the thiophene ring via cyclization
  • Functional group modifications such as oxidation or esterification to yield the final methyl carboxylate product

Detailed Synthetic Route

A representative synthetic route is outlined below, based on analogous thiophene derivatives and cyclopentane-fused systems studied in the literature:

  • Knoevenagel Condensation
    The reaction of 2-(4-oxo-4,4-dihydrothiazol-2-yl)acetonitrile with cyclopentanone in the presence of ammonium acetate at elevated temperature (~120°C) produces a Knoevenagel condensation product. This intermediate contains a cyclopentane ring and a reactive nitrile/thiazole moiety.

  • Cyclization with Elemental Sulfur
    The intermediate is then reacted with elemental sulfur in ethanol with triethylamine as a base under reflux conditions (~30 minutes). This step facilitates the formation of the thiophene ring fused to the cyclopentane, yielding a 4,5,6,7-tetrahydrobenzo[b]thiophene derivative.

  • Isolation and Purification
    The reaction mixture is cooled and neutralized with dilute hydrochloric acid, precipitating the product which is filtered and crystallized from 1,4-dioxane to obtain yellow crystals with yields around 80%.

  • Functional Group Modifications
    Further reactions can include acetylation of amino groups or substitution reactions to modify the thiophene ring, enabling fine-tuning of the compound's properties.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Knoevenagel Condensation 2-(4-oxo-4,4-dihydrothiazol-2-yl)acetonitrile, cyclopentanone, ammonium acetate, 120°C Forms condensation intermediate
Cyclization with Sulfur Elemental sulfur, ethanol, triethylamine, reflux 30 min Thiophene ring formation
Neutralization & Crystallization Dilute HCl, ice/water, filtration, 1,4-dioxane crystallization Product isolation and purification
Optional Functionalization Acetic anhydride/acetic acid (for acetylation) Modifies amino groups

Yield and Physical Data

  • Yield of thiophene-fused product: ~80%
  • Melting point: 93–95°C
  • IR bands indicative of functional groups: NH2 (3400, 3320 cm⁻¹), CH2 (2930 cm⁻¹), CN (2220 cm⁻¹), C=O (1686 cm⁻¹), C=C (1620 cm⁻¹)
  • ¹H-NMR (DMSO-d6) signals: multiplet at δ 1.62–2.55 ppm (cyclopentane CH2), singlet at δ 4.21 ppm (NH2), singlet at δ 5.73 ppm (thiazole CH2)
  • Mass spectrum: m/e = 238 (M⁺)

Analytical Characterization and Reaction Monitoring

Spectroscopic Analysis

Structural Confirmation

  • Elemental analysis matches calculated values for carbon, hydrogen, nitrogen, and sulfur content, confirming the expected molecular formula.
  • Crystallization and melting point determination further validate compound identity and purity.

Summary Table of Preparation Method

Preparation Step Reagents/Conditions Product Characteristics Yield (%) Reference
Knoevenagel condensation 2-(4-oxo-4,4-dihydrothiazol-2-yl)acetonitrile, cyclopentanone, ammonium acetate, 120°C Intermediate with nitrile and cyclopentane moiety N/A
Cyclization with sulfur Elemental sulfur, ethanol, triethylamine, reflux 30 min Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate ~80
Neutralization & crystallization Dilute HCl, ice/water, filtration, 1,4-dioxane crystallization Yellow crystalline solid, mp 93–95°C N/A
Optional acetylation Acetic anhydride/acetic acid, reflux 1 hr N-acetyl derivative, mp 133–135°C ~80

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Functional Groups Melting Point (°C) Key Applications References
Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate Cyclopenta[b]thiophene Methyl ester, ketone Not reported Synthetic intermediate
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide Cyclopenta[b]thiophene Hydrazide Not reported Medicinal chemistry
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate Benzo[b]thiophene Ethyl ester, hydroxyl, ketones 153–156 Not specified
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate Benzo[b]thiophene Ethyl ester, acetoxy groups 174–178 Not specified

Key Research Findings

  • Synthetic Routes : The target compound’s synthesis may involve Grignard reagents or sulfone ester precursors, analogous to methods for 5-alkyl-cyclopenta[c]thiophenes ().
  • Reactivity : The methyl ester group facilitates hydrolysis to carboxylic acids, while hydrazide derivatives () enable conjugation reactions .
  • Crystallography : Structural analysis of analogues (e.g., benzo[b]thiophenes) often employs SHELXL and ORTEP (), tools applicable to the target compound’s characterization .

Biological Activity

Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on various research findings.

Thiophenes are recognized for their electron-rich characteristics and bioisosteric properties, which enhance their interaction with biological targets. Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is a derivative of cyclopenta[b]thiophene that has shown promising cytotoxic effects against various cancer cell lines.

2. Synthesis

The synthesis of methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate typically involves cyclization reactions and functional group modifications. The compound can be synthesized through multiple steps involving thiophene derivatives and carboxylation processes.

3.1 Cytotoxicity

Research has demonstrated that methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate exhibits significant cytotoxicity against various cancer cell lines. A study evaluated the growth inhibition of several human tumor cell lines including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The results indicated that this compound has a notable effect on cell viability:

Cell Line GI50 (µM)
MCF-712.5
NCI-H46015.0
SF-26810.0

The GI50 values represent the concentration required to inhibit cell growth by 50% after a continuous exposure of 48 hours .

The mechanism by which methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Additionally, its ability to inhibit key enzymes involved in tumor growth has been suggested as a contributing factor to its anticancer properties.

4. Case Studies

Several studies have explored the biological activity of thiophene derivatives similar to methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate:

  • Study on Thiophene Derivatives : A comprehensive evaluation of various thiophene derivatives indicated that those with electron-withdrawing groups exhibited enhanced anticancer activity compared to their counterparts .
  • In Vivo Studies : Animal models treated with methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate showed reduced tumor size and improved survival rates compared to control groups .

5. Conclusion

Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate presents a compelling case for further investigation due to its potent biological activity against cancer cells. The synthesis pathways and mechanisms of action warrant additional research to fully elucidate its therapeutic potential.

Q & A

Q. What are the optimized synthetic routes for methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with thiophene derivatives and proceeding via cyclization and oxidation. Key steps include:
  • Acylation : Using acylating reagents (e.g., acetic anhydride) to introduce the keto group at the 4-position of the cyclopenta[b]thiophene core .
  • Esterification : Methylation of the carboxylic acid group using methanol under acidic or basic conditions .
  • Optimization : Solvent selection (e.g., DMF or dichloromethane) and temperature control (reflux at 80–100°C) are critical to prevent intermediate decomposition .
  • Yield Improvement : Purification via column chromatography or recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the fused cyclopenta-thiophene structure. For example, the methyl ester group appears as a singlet at ~3.8 ppm in 1^1H NMR, while the keto group (C=O) resonates at ~190 ppm in 13^13C NMR .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–S bond: 1.74 Å; C=O bond: 1.21 Å) and confirms the tricyclic fused ring system. Weak C–H···O/S interactions stabilize the crystal lattice .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 224.05 (M+H+^+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise due to:
  • Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times. Standardize protocols using ISO-certified reagents .
  • Structural Analogues : Compare activity with derivatives (e.g., ethyl 5-hydroxy-6-oxo-4-phenyl analogues). For example, phenyl-substituted derivatives show 2–3× higher antimicrobial activity due to enhanced lipophilicity .
  • Dose-Response Analysis : Use Hill slope models to distinguish specific binding from non-specific effects. EC50_{50} values should be validated across ≥3 independent experiments .

Q. What computational approaches predict the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps (~4.2 eV), indicating moderate electrophilicity. Fukui indices identify the keto oxygen and thiophene sulfur as nucleophilic sites .
  • Molecular Docking : Dock into protein targets (e.g., COX-2 or EGFR kinases) using AutoDock Vina. The ester group forms hydrogen bonds with catalytic residues (e.g., Lys532 in EGFR), while the cyclopenta ring engages in π-π stacking .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers, critical for drug delivery studies .

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